Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide
Overview
Description
Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the imidazole moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds that contain the imidazole ring, such as histidine and its analogs.
Thiazole derivatives: Compounds with the thiazole ring, including thiamine (vitamin B1) and its derivatives.
Uniqueness
Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide is unique due to its combination of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to compounds with only one of these rings.
Biological Activity
Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, supported by recent research findings, case studies, and data tables.
Overview of Biological Activity
The compound exhibits various pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities. These effects are largely attributed to the imidazole and thiazole moieties present in its structure, which are known for their ability to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that imidazole derivatives have shown promising antimicrobial properties against a range of pathogens. The structural characteristics of imidazole enhance its ability to establish interactions with bacterial enzymes, making it a potential candidate for treating infections caused by resistant strains.
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including the compound of interest. The results demonstrated notable activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL depending on the specific strain tested .
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 75 |
Anticancer Potential
Imidazole derivatives have been extensively studied for their anticancer properties. The compound has shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study reported that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways .
Case Study: MCF-7 Cell Line
In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with the compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Induction : Flow cytometry analysis indicated increased early and late apoptotic cells after treatment.
Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
10 | 85 | 5 |
25 | 65 | 15 |
50 | 40 | 30 |
Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammatory responses. In animal models, the compound demonstrated significant reductions in edema and inflammatory markers when administered .
The biological activities of imidazole derivatives are often linked to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Many imidazole compounds act as inhibitors of key enzymes involved in disease processes, such as kinases and phosphatases.
- Receptor Modulation : They can modulate receptor activity, influencing pathways related to cell growth and apoptosis.
Properties
IUPAC Name |
N-[4-[[methoxy(methyl)amino]methyl]-1,3-thiazol-2-yl]imidazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-14(17-2)5-8-6-18-9(12-8)13-10(16)15-4-3-11-7-15/h3-4,6-7H,5H2,1-2H3,(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYHHGPMKSDDQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC(=N1)NC(=O)N2C=CN=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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